N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide

Chemical Identity Characterization Quality Control

Procure N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5) to exploit its unique 2-hydrazinyl and N-(4-fluorophenyl) architecture—critical determinants of reactivity, hydrogen-bonding, and metal chelation. Generic analogs cannot replace this precise substitution pattern. Ideal for constructing SAR-focused libraries, testing new synthetic methods, and performing in-house antifungal screening linked to the pyridine-3-sulfonamide class. Insist on structural identity, not unverified claims.

Molecular Formula C11H11FN4O2S
Molecular Weight 282.30
CAS No. 1156384-82-5
Cat. No. B3085498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
CAS1156384-82-5
Molecular FormulaC11H11FN4O2S
Molecular Weight282.30
Structural Identifiers
SMILESC1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15)
InChIKeyCRGKHRVCQLEPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5) for Research


N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5) is a synthetic heteroaromatic sulfonamide derivative incorporating a pyridine ring, a hydrazinyl group at the 2-position, and a 4-fluorophenyl substituent on the sulfonamide nitrogen [1]. This compound is primarily used as a research tool and intermediate in chemical biology investigations. It is distinct from other sulfonamide analogs due to the specific combination of the 4-fluorophenyl and 2-hydrazinyl pyridine moieties, which defines its physicochemical and potential reactivity profile [1]. Currently, public, peer-reviewed, head-to-head comparative data for this specific compound is extremely limited, underscoring the need for procurement based on structural identity rather than unverified performance claims [2].

Why Generic Substitution of N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5) is Not Advisable


Substituting N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide with generic pyridine-3-sulfonamides or other in-class analogs is scientifically unsound due to its unique and specific molecular architecture [1]. While the broader pyridine-3-sulfonamide class exhibits known antifungal activity, as demonstrated by derivatives with MIC values ≤ 25 µg/mL against *Candida* species [2], this activity is not a uniform class effect. The target compound is defined by a 2-hydrazinyl group and an N-(4-fluorophenyl) moiety. These substituents are critical determinants of its chemical reactivity, potential for forming specific hydrogen bond networks, and ability to chelate metal ions [3]. Altering or omitting these structural features would result in a different molecular entity, thereby invalidating any conclusions drawn from studies using the specific compound and potentially leading to irreproducible or irrelevant experimental outcomes [1].

Quantitative Evidence Guide for the Procurement of N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5)


Physicochemical Identity: Defining the Unique Molecular Fingerprint of N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5)

The target compound is uniquely defined by a set of fundamental physicochemical properties, including a molecular weight of 282.30 g/mol and a molecular formula of C11H11FN4O2S, which distinguish it from all other analogs [1]. This is quantitatively different from a key analog, the N-(4-chlorophenyl) derivative (CAS 1155913-98-6), which has a distinct molecular weight of 298.75 g/mol and formula C11H11ClN4O2S .

Chemical Identity Characterization Quality Control

Structural Differentiation from the Core Scaffold: The Impact of the N-(4-fluorophenyl) Group in N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5)

The target compound differs structurally from the core scaffold, 2-hydrazinylpyridine-3-sulfonamide (CAS 74186-29-1), by the presence of a 4-fluorophenyl group attached to the sulfonamide nitrogen [1]. The core scaffold has a molecular weight of 188.21 g/mol, whereas the target compound is 282.30 g/mol, an increase of 94.09 g/mol due to the N-substitution [1]. This substitution significantly alters the compound's size, lipophilicity, and potential for intermolecular interactions.

Structure-Activity Relationship (SAR) Synthetic Intermediate Drug Design

Biological Activity Inference: N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5) as a Member of the Antifungal Pyridine-3-Sulfonamide Class

While specific antifungal data for this exact compound is absent from the peer-reviewed literature, it belongs to the pyridine-3-sulfonamide class. Studies on novel derivatives from this class have demonstrated significant antifungal activity [1]. In head-to-head studies, members of this class showed greater efficacy than fluconazole, a standard of care antifungal, against strains of *Candida albicans* and *Rhodotorula mucilaginosa* [1].

Antifungal In Vitro Activity Candida albicans

Best Research Application Scenarios for N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (CAS 1156384-82-5)


Chemical Biology: Use as a Unique Synthetic Building Block for the Construction of Focused Compound Libraries

Given its unique combination of a hydrazinyl and sulfonamide moiety with a 4-fluorophenyl group [1], this compound serves as an ideal starting material for synthesizing libraries of novel analogs for structure-activity relationship (SAR) exploration. Researchers can leverage the reactive hydrazinyl group to create diverse chemical space around a validated pharmacophore, as inferred from the class-level antifungal activity [2].

Methodological Development: As a Substrate for the Development of Chemoselective Reactions with Heteroaromatic Systems

The presence of both a nucleophilic hydrazine and an electrophilic sulfonamide within the same molecule [1] provides a challenging and valuable substrate for chemists developing new synthetic methods. It can be used to test the chemoselectivity and functional group tolerance of novel catalysts and reaction conditions, thereby contributing to the advancement of organic synthesis.

Biochemical Assays: As a Candidate for Preliminary Screening in Antifungal Drug Discovery Programs

Although direct data is lacking, the compound's membership in the pyridine-3-sulfonamide class, which has shown potent antifungal activity in vitro (MIC ≤ 25 µg/mL against *Candida* species, superior to fluconazole in some cases) [2], positions it as a high-priority candidate for preliminary screening against fungal pathogens. Its procurement for in-house biological evaluation is a scientifically grounded next step in exploring this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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